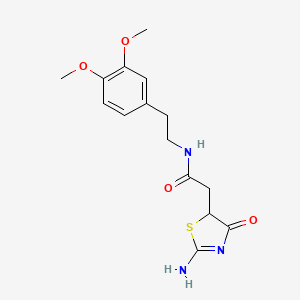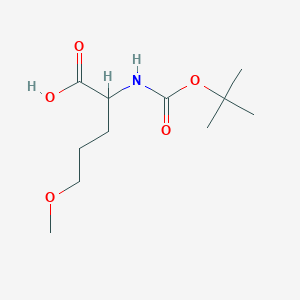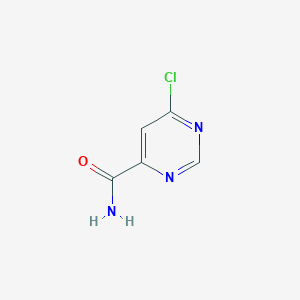
N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)propanamide is an organic compound that belongs to the class of amides It features a phenyl ring substituted with an acetyl group and a propanamide moiety linked to a chlorinated methylphenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)propanamide typically involves the following steps:
Formation of 4-chloro-2-methylphenol: This can be achieved by chlorination of 2-methylphenol using chlorine gas in the presence of a catalyst such as ferric chloride.
Etherification: The 4-chloro-2-methylphenol is then reacted with 2-bromopropanoic acid in the presence of a base like potassium carbonate to form 2-(4-chloro-2-methylphenoxy)propanoic acid.
Amidation: The 2-(4-chloro-2-methylphenoxy)propanoic acid is then reacted with 4-acetylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-(4-chloro-2-methylphenoxy)-2-(4-carboxyphenyl)propanamide.
Reduction: N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)propanamine.
Substitution: N-(4-acetylphenyl)-2-(4-substituted-2-methylphenoxy)propanamide.
科学的研究の応用
N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of receptor-ligand interactions.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
類似化合物との比較
Similar Compounds
N-(4-acetylphenyl)-2-(4-chlorophenoxy)propanamide: Lacks the methyl group on the phenoxy ring.
N-(4-acetylphenyl)-2-(4-methylphenoxy)propanamide: Lacks the chlorine atom on the phenoxy ring.
N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)butanamide: Has a butanamide moiety instead of a propanamide moiety.
Uniqueness
N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)propanamide is unique due to the presence of both the chlorine and methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. The combination of these substituents may result in distinct properties compared to similar compounds.
特性
IUPAC Name |
N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-11-10-15(19)6-9-17(11)23-13(3)18(22)20-16-7-4-14(5-8-16)12(2)21/h4-10,13H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIHQEHBPKZJHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 4-(5-{2-cyano-2-[(2-hydroxyphenyl)carbamoyl]eth-1-en-1-yl}furan-2-yl)benzoate](/img/structure/B2847104.png)




![N'-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(3-hydroxypropyl)ethanediamide](/img/structure/B2847115.png)
![2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2847117.png)
![N-cyclopropyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2847119.png)

![(2E)-2-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile](/img/structure/B2847121.png)


![4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-1-methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2847124.png)

